Pyridin-3-ylmethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate
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Overview
Description
This compound is a bifunctional linker for antibody-drug-conjugation (ADC) . It is a derivative of 2,5-dioxopyrrolidin-1-yl .
Synthesis Analysis
The synthesis of similar compounds involves an optimized coupling reaction . The reaction yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Physical and Chemical Properties Analysis
The compound is a solid or semi-solid or lump or liquid . It should be stored in a freezer, under -20C, in an inert atmosphere . The molecular weight is 354.32 .Scientific Research Applications
Potential Anticancer Applications
Research has explored the synthesis and biological activities of compounds with structural similarities, particularly in pyridine and carbamate derivatives. For example, studies on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have investigated their effects on the proliferation and mitotic index of cultured L1210 cells and their survival impact on mice bearing P388 leukemia, indicating potential anticancer properties (Temple et al., 1983).
Photocatalytic Applications
Compounds containing pyridine rings have been examined for their photocatalytic degradation capabilities. For instance, the photocatalytic degradation of pyridine in water using TiO2 has been studied, showcasing the potential of pyridine derivatives in environmental applications, particularly in the degradation of harmful substances (Maillard-Dupuy et al., 1994).
Organic Light Emitting Diodes (OLED) Applications
Heteroleptic iridium(III) complexes with pyridine derivatives have been synthesized for use in OLEDs. These complexes demonstrated high thermal stability and significant electroluminescent (EL) performance, suggesting the utility of pyridine-carbamate compounds in the development of advanced materials for optoelectronic devices (Tang et al., 2014).
Chemical Sensing and Ion Detection
Pyridine derivatives have also been investigated for their electrochemical properties, particularly in the development of chemical sensors. For example, N-substituted poly(bis-pyrrole) films based on pyridine derivatives have shown promising applications in metal recovery and ion sensing due to their selective voltammetric response towards specific ions (Mert et al., 2013).
Mechanism of Action
The mechanism of action of similar compounds involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . They also show high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .
Safety and Hazards
Future Directions
The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . They could potentially be used in the treatment of bacterial and parasitic infections, and therefore, could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
Properties
IUPAC Name |
pyridin-3-ylmethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-13-3-4-14(20)18(13)7-9-22-8-6-17-15(21)23-11-12-2-1-5-16-10-12/h1-2,5,10H,3-4,6-9,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZXKXDQVAKYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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